L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline
Description
L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Properties
CAS No. |
654067-30-8 |
|---|---|
Molecular Formula |
C45H79N13O12 |
Molecular Weight |
994.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C45H79N13O12/c1-25(2)21-29(42(67)57-19-9-13-33(57)39(64)53-30(22-26(3)4)43(68)58-20-10-15-35(58)44(69)70)52-38(63)32(24-60)55-40(65)34-14-8-18-56(34)41(66)28(12-7-17-50-45(48)49)51-37(62)31(23-59)54-36(61)27(47)11-5-6-16-46/h25-35,59-60H,5-24,46-47H2,1-4H3,(H,51,62)(H,52,63)(H,53,64)(H,54,61)(H,55,65)(H,69,70)(H4,48,49,50)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
YBOLLCJASPOHDZ-AGQURRGHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides with sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: DTT, TCEP.
Substitution Reagents: Alkylating agents, acylating agents.
Major Products Formed
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues forms cystine, while reduction of cystine yields free cysteine.
Scientific Research Applications
Chemistry
Peptides like L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline are used in studying protein structure and function. They serve as models for larger proteins and help in understanding protein folding and interactions.
Biology
In biology, peptides are used as signaling molecules, enzyme substrates, and inhibitors. They play roles in cell communication, immune response, and metabolic regulation.
Medicine
Peptides have therapeutic potential in treating diseases. They can act as hormones, antibiotics, and anticancer agents. Their specificity and low toxicity make them attractive drug candidates.
Industry
In the industrial sector, peptides are used in biotechnology applications, such as enzyme immobilization, biosensors, and as components in nanomaterials.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-seryl-L-lysyl-L-prolyl-L-leucyl-L-proline: Another peptide with a different sequence but similar structural properties.
L-Arginyl-L-seryl-L-ornithyl-L-prolyl-L-leucyl-L-proline: Contains arginine and ornithine, which may confer different biological activities.
Uniqueness
L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline’s unique sequence and structure may result in distinct biological activities and applications compared to other peptides. Its specific amino acid composition and sequence can influence its stability, solubility, and interaction with molecular targets.
Biological Activity
L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline is a complex peptide with potential biological significance. This article explores its biological activity, synthesis, and implications in various fields of research.
Chemical Structure and Properties
The compound is characterized by a complex sequence of amino acids, contributing to its potential biological functions. The molecular formula is , with a molecular weight of approximately 653.73 g/mol. The structure includes multiple proline residues, which are known for their role in protein folding and stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of diaminomethylidene groups suggests potential interactions that could modulate enzymatic activities or receptor functions, influencing cellular signaling pathways.
Potential Therapeutic Applications
- Antiparasitic Activity : Research indicates that proline and its derivatives can play a significant role in the metabolism of parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. Targeting proline uptake has emerged as a novel strategy for developing antiparasitic drugs .
- Cancer Research : Amino acid transporters are critical in cancer cell metabolism. Compounds that inhibit these transporters could potentially limit tumor growth by depriving cancer cells of essential nutrients .
- Neuroprotective Effects : Some studies suggest that peptides similar to this compound may exhibit neuroprotective properties, possibly by modulating neuroinflammation or promoting neuronal survival under stress conditions.
Table 1: Summary of Biological Activities
Case Study: Proline Uptake Inhibition
In a study focusing on Trypanosoma cruzi, researchers developed inhibitors targeting proline transporters, demonstrating that blocking proline uptake significantly reduced parasite proliferation. This finding supports the hypothesis that this compound could serve as a scaffold for designing new antiparasitic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
